Chemical structure and properties of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
Chemical structure and properties of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
An In-depth Technical Guide to 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1] This guide provides a detailed technical overview of a specific derivative, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole. We delve into its chemical architecture, a proposed robust synthetic methodology via N-alkylation, and comprehensive characterization techniques. Furthermore, we explore its potential in drug discovery by drawing parallels with structurally related pyrazole compounds known to exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the scientific and therapeutic landscape of this promising molecule.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[5] This structural motif is integral to numerous FDA-approved drugs and biologically active molecules, demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[5][6] The metabolic stability of the pyrazole ring makes it an attractive bioisostere for amides or other aromatic systems in drug design.[7]
The title compound, 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, combines three key pharmacophoric elements:
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The 1H-Pyrazole Core: The central scaffold, providing a stable and well-defined three-dimensional orientation for its substituents.
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The (4-Bromophenyl)methyl Group: The bromo-substituent serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and can participate in halogen bonding, a key interaction in protein-ligand recognition.[8]
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The 4-Methoxy Group: An electron-donating group that can influence the electronic properties of the pyrazole ring and may participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. Studies on related pyrazoles suggest that a methoxy substituent can contribute to higher anti-inflammatory activity compared to electron-withdrawing groups.[9]
This guide will elucidate the chemical properties, synthesis, and potential applications of this specific molecule, providing a framework for its exploration in modern drug discovery programs.
Chemical Structure and Physicochemical Properties
The structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is defined by the N1-alkylation of a 4-methoxypyrazole ring with a 4-bromobenzyl group.
Caption: Chemical structure of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₁BrN₂O | --- |
| Molecular Weight | 267.12 g/mol | --- |
| Appearance | White to off-white solid | Based on similar pyrazole derivatives. |
| Melting Point | 90 - 110 °C | Predicted range based on analogous structures. |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Insoluble in water. | Typical for N-alkylated heterocyclic compounds. |
| XLogP3 | 3.2 - 3.8 | Estimated; indicates good lipid solubility. |
| Hydrogen Bond Donors | 0 | The pyrazole N-H is substituted. |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Important for potential interactions with biological targets. |
Synthesis and Purification
The most direct and reliable method for preparing 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is through the N-alkylation of 4-methoxy-1H-pyrazole with a suitable electrophile, such as 4-bromobenzyl bromide. This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack.[7][10]
Caption: Workflow for the synthesis and purification of the target compound.
Causality Behind Experimental Choices
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Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the acidic N-H of the pyrazole (pKa ≈ 14) without causing side reactions with the solvent or electrophile.
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Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium and pyrazolate ions, facilitating the Sₙ2 reaction. Its high boiling point is suitable for heating the reaction to ensure completion.[11]
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Reaction Temperature (60-80 °C): While the reaction can proceed at room temperature, moderate heating increases the reaction rate, typically leading to completion within a few hours. This temperature is a balance between achieving a practical reaction time and preventing potential side reactions or degradation.[11]
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Purification Method: Column chromatography on silica gel is the standard and most effective method for removing unreacted starting materials and any potential byproducts, such as the N2-alkylated regioisomer, ensuring high purity of the final product.[11]
Detailed Experimental Protocol
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Reaction Setup: To a solution of 4-methoxy-1H-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
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Base Activation: Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of the potassium pyrazolate salt.
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Electrophile Addition: Add a solution of 4-bromobenzyl bromide (1.1 eq.) in DMF dropwise to the reaction mixture.
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Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-methoxy-1H-pyrazole starting material is consumed (typically 2-4 hours).
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Workup: Cool the reaction mixture to room temperature and pour it into ice water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.[12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals and Interpretation |
| ¹H NMR | δ 7.5-7.6 (d, 2H): Protons on the bromophenyl ring ortho to the bromine. δ 7.2-7.3 (d, 2H): Protons on the bromophenyl ring ortho to the methylene group. δ 7.4-7.5 (s, 1H): C5-H of the pyrazole ring. δ 7.1-7.2 (s, 1H): C3-H of the pyrazole ring. δ 5.2-5.3 (s, 2H): Methylene (-CH₂-) protons, a key singlet indicating successful benzylation. δ 3.7-3.8 (s, 3H): Methoxy (-OCH₃) protons. |
| ¹³C NMR | δ 140-160: Aromatic and pyrazole carbons. The C-Br carbon will be around δ 122. The C-O carbon of the pyrazole will be downfield. δ 110-135: Remaining aromatic and pyrazole carbons. δ ~59: Methoxy (-OCH₃) carbon. δ ~53: Methylene (-CH₂) carbon. |
| FT-IR (cm⁻¹) | ~3100-3150: C-H stretching (aromatic/pyrazole). ~2850-2950: C-H stretching (aliphatic CH₂ and CH₃). ~1590, 1490: C=C and C=N stretching of the aromatic rings. ~1250: C-O stretching (aryl ether). ~1070: C-Br stretching. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 267.0/269.0. The characteristic isotopic pattern (approx. 1:1 ratio) for bromine (⁷⁹Br/⁸¹Br) is a definitive confirmation of the compound's identity. |
Potential Applications in Drug Discovery
While specific biological data for 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is not yet published, the structural motifs present suggest high potential in several therapeutic areas. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry.[1][6]
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Anti-inflammatory Agents: Many N-substituted pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by the COX-2 inhibitor Celecoxib.[6] The substitution pattern of the title compound aligns with structures known to possess analgesic and anti-inflammatory properties.[9]
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Anticancer Therapeutics: The pyrazole ring is a core component of numerous kinase inhibitors used in oncology, such as Ruxolitinib and Ibrutinib.[1][2] The (4-bromophenyl) group is frequently incorporated into kinase inhibitors to occupy hydrophobic pockets and provide a vector for further optimization.[2] Compounds with similar structures have shown anti-proliferative effects in various cancer cell lines.[2][3]
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Antimicrobial and Other Activities: Pyrazole derivatives have a broad range of reported biological activities, including antimicrobial, antiviral, and anti-leishmanial effects.[3][5] The title compound could serve as a valuable starting point for developing novel agents in these fields.
Conclusion
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is a structurally intriguing molecule that stands at the intersection of established pharmacophores. This guide has provided a comprehensive framework for its synthesis via a robust N-alkylation protocol and its characterization using standard analytical techniques. Based on extensive literature precedent for related pyrazole derivatives, this compound represents a promising lead structure for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the presence of a functionalizable bromine atom make it an ideal candidate for library synthesis and further structure-activity relationship (SAR) studies.
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